1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide
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Overview
Description
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide: is a heterocyclic compound that belongs to the benzimidazole family. . The structure of this compound consists of a benzimidazole ring fused with a carboxylic acid ester and an oxide group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of an oxidizing agent to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex benzimidazole derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring, leading to a wide range of benzimidazole-based compounds .
Scientific Research Applications
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can be compared with other similar benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: This compound lacks the ethyl ester and oxide groups, making it less versatile in certain chemical reactions.
1H-Benzimidazole-2-carboxamide: This derivative has an amide group instead of an ester, which can alter its chemical reactivity and biological activity.
1H-Benzimidazole-2-carboxylic acid, methyl ester: Similar to the ethyl ester derivative, but with a methyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
111730-64-4 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 1-hydroxybenzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(13)9-11-7-5-3-4-6-8(7)12(9)14/h3-6,14H,2H2,1H3 |
InChI Key |
CGWFLKJXBWRHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N1O |
Origin of Product |
United States |
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